

A Head-to-Head Comparison: BBT594 and Ruxolitinib in JAK2 V617F Mutant Cells

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Compound of Interest					
Compound Name:	BBT594				
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For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct Janus kinase 2 (JAK2) inhibitors, **BBT594** and ruxolitinib, in the context of cells harboring the prevalent JAK2 V617F mutation, a key driver in myeloproliferative neoplasms (MPNs).

Ruxolitinib, a Type I inhibitor, targets the active conformation of JAK2 and is an established therapeutic for MPNs. In contrast, **BBT594** (also known as NVP-**BBT594**) and its successor compound CHZ868 are Type II inhibitors, which uniquely bind to and stabilize the inactive conformation of the kinase. This fundamental difference in mechanism of action translates to distinct biochemical and cellular effects, offering a potential strategy to overcome persistence to Type I inhibitors.[1][2][3]

At a Glance: Performance Against JAK2 V617F

The following tables summarize the quantitative data on the inhibitory activities of **BBT594**/CHZ868 and ruxolitinib against cell lines expressing the JAK2 V617F mutation.



Inhibitor	Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
BBT594	Ba/F3-EPOR- JAK2 V617F	Cell Proliferation	29	[4]
CHZ868	SET2 (JAK2 V617F)	Cell Proliferation (GI50)	59	[5]
Ruxolitinib	Ba/F3-EPOR- JAK2 V617F	Cell Proliferation (IC50)	126	
Ruxolitinib	HEL (JAK2 V617F)	Cell Proliferation (IC50)	186	_
Ruxolitinib	SET2 (JAK2 V617F)	Cell Proliferation (IC50)	~182	_

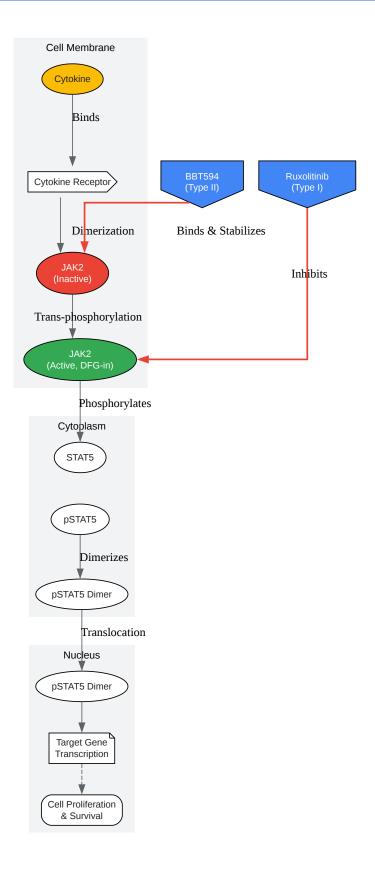
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Mechanism of Action: A Tale of Two Binding Modes

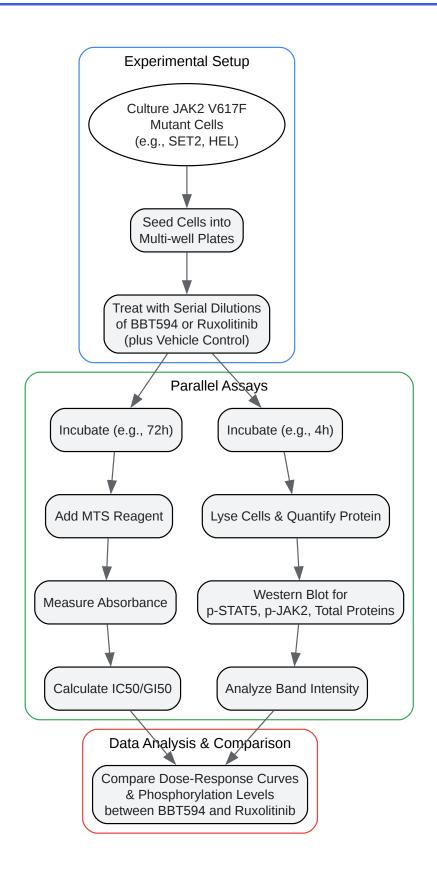
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the active "DFG-in" conformation of the JAK2 kinase domain. This prevents the phosphorylation of downstream signaling molecules like STAT5. However, prolonged exposure can lead to a paradoxical hyperphosphorylation of the JAK2 activation loop, which may contribute to inhibitor persistence.

BBT594 and CHZ868, as Type II inhibitors, bind to the inactive "DFG-out" conformation of JAK2. This not only blocks ATP binding but also stabilizes an inactive state, preventing the phosphorylation of the activation loop itself. This mechanism has been shown to be effective in cells that have developed persistence to Type I inhibitors.









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